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Abstract

This technical guide provides a comprehensive overview of the molecular structure, molecular
weight, and key physicochemical properties of 5-Hexynenitrile. It includes a summary of its
known applications and outlines generalized experimental protocols for its synthesis and
characterization by modern analytical techniques. This document is intended to serve as a
valuable resource for researchers and professionals in the fields of organic chemistry,
medicinal chemistry, and materials science who are interested in the utilization of this versatile
nitrile compound.

Molecular Structure and Properties

5-Hexynenitrile, also known by its IUPAC name hex-5-ynenitrile, is a bifunctional organic
molecule containing both a terminal alkyne and a nitrile functional group.[1][2] This unique
combination of reactive sites makes it a valuable building block in organic synthesis.

The molecular structure of 5-Hexynenitrile consists of a six-carbon chain. A triple bond is
located between the fifth and sixth carbon atoms (C-5 and C-6), and a nitrile group (-C=N) is
attached to the first carbon atom (C-1).

Molecular Formula: CeH7N[1][2]
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Molecular Weight: 93.13 g/mol [1]

The presence of both the alkyne and nitrile groups allows for a wide range of chemical
transformations. The terminal alkyne can participate in reactions such as deprotonation,
coupling reactions (e.g., Sonogashira coupling), and cycloadditions. The nitrile group can be
hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various
nitrogen-containing heterocycles.

Physicochemical Data

A summary of the key physicochemical properties of 5-Hexynenitrile is presented in Table 1.
This data is essential for its handling, storage, and application in experimental settings.

Property Value Reference(s)
IUPAC Name hex-5-ynenitrile [1]

CAS Number 14918-21-9 [1]

Linear Formula HC=C(CHz2)sCN [2]

Molecular Formula CeH7N [1][2]
Molecular Weight 93.13 g/mol [1]
Appearance Liquid [2]

Boiling Point 115-117 °C [2]

Density 0.889 g/mL at 25 °C [2]

Refractive Index n20/D 1.44 [2]

Synthesis and Characterization Workflow

The general workflow for obtaining and verifying the structure of 5-Hexynenitrile involves a
synthetic step followed by purification and comprehensive spectroscopic characterization.
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A logical workflow for the synthesis and characterization of 5-Hexynenitrile.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and
characterization of 5-Hexynenitrile. These are representative methods and may require
optimization based on specific laboratory conditions and desired purity.

Synthesis of 5-Hexynenitrile

A plausible synthetic route to 5-Hexynenitrile involves the nucleophilic substitution of a
suitable haloalkyne with a cyanide salt.

Reaction:
Materials:
e 5-Bromo-1-pentyne

e Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Saturated aqueous sodium chloride solution (brine)

Anhydrous magnesium sulfate
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-
bromo-1-pentyne in DMSO.

e Add sodium cyanide to the solution.

» Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the
reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing water.

o Extract the aqueous layer with diethyl ether (3 x volumes).

o Combine the organic extracts and wash with saturated aqueous sodium bicarbonate
solution, followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by vacuum distillation to obtain pure 5-Hexynenitrile.

Characterization Methods

NMR spectroscopy is a powerful tool for the structural elucidation of 5-Hexynenitrile. Both *H
and 3C NMR spectra provide detailed information about the chemical environment of the
hydrogen and carbon atoms in the molecule.
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1H NMR Spectroscopy:

o Sample Preparation: Dissolve a small amount of purified 5-Hexynenitrile in a deuterated
solvent (e.g., CDCIs) in an NMR tube.

o Data Acquisition: Acquire the *H NMR spectrum on a spectrometer (e.g., 400 MHz).
o Expected Signals:
o Atriplet for the acetylenic proton (~2.0 ppm).
o Atriplet for the methylene protons adjacent to the nitrile group (~2.4 ppm).
o Multiplets for the other methylene protons in the aliphatic chain.
13C NMR Spectroscopy:
o Sample Preparation: Use the same sample prepared for *H NMR.
o Data Acquisition: Acquire the 13C NMR spectrum on the same spectrometer.
o Expected Signals:
o Asignal for the nitrile carbon (~119 ppm).
o Signals for the two acetylenic carbons (~69 ppm and ~83 ppm).
o Signals for the methylene carbons in the aliphatic chain.

GC-MS is used to determine the purity of the synthesized compound and to confirm its
molecular weight.

o Sample Preparation: Prepare a dilute solution of 5-Hexynenitrile in a volatile organic solvent
(e.g., dichloromethane or diethyl ether).

e GC Separation: Inject the sample into a gas chromatograph equipped with a suitable
capillary column (e.g., a nonpolar column). The temperature program should be optimized to
achieve good separation.
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e MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass
spectra are recorded, typically using electron ionization (El).

o Data Analysis: The retention time from the gas chromatogram indicates the purity. The mass
spectrum should show a molecular ion peak (M*) corresponding to the molecular weight of
5-Hexynenitrile (m/z = 93.13). The fragmentation pattern can also be analyzed to further
confirm the structure.

IR spectroscopy is used to identify the characteristic functional groups present in 5-
Hexynenitrile.

o Sample Preparation: The IR spectrum can be obtained from a neat liquid sample placed
between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR)
accessory.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

o Expected Absorption Bands:

[¢]

A sharp, strong absorption band around 3300 cm~1 corresponding to the =C-H stretch of
the terminal alkyne.

o A sharp, medium intensity absorption band around 2250 cm~1 corresponding to the C=N
stretch of the nitrile group.

o Aweak absorption band around 2120 cm~1 corresponding to the C=C stretch of the
alkyne.

o Absorption bands in the 2800-3000 cm~* region corresponding to the C-H stretches of the
methylene groups.

Applications

5-Hexynenitrile is a valuable intermediate in organic synthesis. For example, it has been used
in the cobalt(l)-catalyzed [2+2+2] cycloaddition with 1,3-diynes for the synthesis of annelated
symmetric and asymmetric 3,3'-disubstituted 2,2'-bipyridines. This highlights its utility in the
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construction of complex heterocyclic frameworks that are of interest in coordination chemistry
and materials science.

Conclusion

5-Hexynenitrile is a versatile chemical building block with a well-defined molecular structure
and molecular weight. Its bifunctional nature allows for a diverse range of chemical
transformations, making it a valuable tool for synthetic chemists. The analytical techniques of
NMR, GC-MS, and IR spectroscopy are essential for its unambiguous characterization and
purity assessment. This guide provides a foundational understanding of 5-Hexynenitrile for
researchers and professionals engaged in chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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